
N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide
Overview
Description
N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a thiophene ring, and a dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with thiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles (amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide has been studied for its potential as an antimicrobial and antiproliferative agent. It exhibits activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential anticancer properties have been explored in medical research. It has shown promise in inhibiting the growth of certain cancer cell lines, suggesting its potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes, leading to cell death . In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation .
Comparison with Similar Compounds
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylamide
Comparison: Compared to these similar compounds, N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide stands out due to its unique dihydropyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-10-14(16(22)19-12-7-5-11(18)6-8-12)15(13-4-3-9-24-13)20-17(23)21(10)2/h3-9,15H,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARYDMCLJOIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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